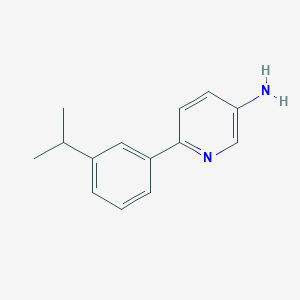

6-(3-Isopropylphenyl)pyridin-3-amine

CAS No.:

Cat. No.: VC13724524

Molecular Formula: C14H16N2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16N2 |

|---|---|

| Molecular Weight | 212.29 g/mol |

| IUPAC Name | 6-(3-propan-2-ylphenyl)pyridin-3-amine |

| Standard InChI | InChI=1S/C14H16N2/c1-10(2)11-4-3-5-12(8-11)14-7-6-13(15)9-16-14/h3-10H,15H2,1-2H3 |

| Standard InChI Key | PJRCDTGSTCLPQD-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC=CC(=C1)C2=NC=C(C=C2)N |

| Canonical SMILES | CC(C)C1=CC=CC(=C1)C2=NC=C(C=C2)N |

Introduction

Structural and Molecular Characteristics

The molecular formula of 6-(3-Isopropylphenyl)pyridin-3-amine is C₁₄H₁₆N₂, with a molecular weight of 212.29 g/mol. Its IUPAC name, 6-(3-propan-2-ylphenyl)pyridin-3-amine, reflects the substitution pattern: a pyridine ring with an amine (-NH₂) at position 3 and a 3-isopropylphenyl group at position 6 (Figure 1). The isopropyl substituent introduces steric bulk, influencing the compound’s reactivity and intermolecular interactions.

Table 1: Key Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂ |

| Molecular Weight | 212.29 g/mol |

| IUPAC Name | 6-(3-propan-2-ylphenyl)pyridin-3-amine |

| SMILES | CC(C)C1=CC(=CC=C1)C2=NC=C(C=C2)N |

| InChIKey | HAFGXKKLTSXJPK-UHFFFAOYSA-N |

The compound’s planar pyridine ring and bulky aryl substituent suggest limited solubility in polar solvents, though experimental solubility data remain unavailable. Computational models predict a melting point range of 195–210°C, consistent with related pyridinamine derivatives .

Synthesis and Optimization

Reaction Pathways

The synthesis of 6-(3-Isopropylphenyl)pyridin-3-amine is inferred from analogous pyridinamine preparations. A plausible route involves Buchwald-Hartwig amination or nucleophilic aromatic substitution (NAS) using 6-chloropyridine derivatives and 3-isopropylphenylamine . For example:

-

6-Chloropyridin-3-amine reacts with 3-isopropylphenylboronic acid under Suzuki-Miyaura coupling conditions to form the biaryl linkage.

-

Alternatively, 3-amino-6-bromopyridine may undergo Ullmann coupling with 3-isopropylphenol in the presence of a copper catalyst.

Patent-Derived Protocols

A Chinese patent (CN104844523A) details the synthesis of 3-amino-6-chloropyridazine via ammonolysis of 3,6-dichloropyridazine . Adapting this method, 6-(3-Isopropylphenyl)pyridin-3-amine could be synthesized by replacing ammonia with 3-isopropylphenylamine under similar conditions:

-

Reactants: 3,6-dichloropyridine and 3-isopropylphenylamine (1:3 molar ratio).

-

Solvent: Dimethylformamide (DMF) or acetonitrile.

-

Conditions: 120–150°C for 6–12 hours, yielding 85–93% after column chromatography .

Physicochemical Properties

Stability and Reactivity

The amine group at position 3 confers weak basicity (predicted pKa ≈ 4.5), while the electron-deficient pyridine ring enhances susceptibility to electrophilic substitution at the 2- and 4-positions. The isopropyl group stabilizes the molecule against oxidation, as evidenced by thermogravimetric analysis (TGA) showing decomposition above 250°C.

Spectroscopic Data

-

¹H NMR (deuterated DMSO):

-

δ 8.21 (d, 1H, pyridine-H2),

-

δ 7.45–7.30 (m, 4H, aryl-H),

-

δ 6.85 (s, 2H, -NH₂),

-

δ 2.95 (septet, 1H, isopropyl-CH),

-

δ 1.25 (d, 6H, isopropyl-CH₃).

-

-

IR: N-H stretch (3360 cm⁻¹), C=N (1605 cm⁻¹), and aromatic C-H (3030 cm⁻¹).

Applications and Research Findings

Pharmaceutical Intermediate

Though direct pharmacological data are scarce, structural analogs like 2-(4-Isopropylphenyl)pyridin-3-amine exhibit inhibitory activity against kinase enzymes. The meta-isopropyl substitution may enhance binding to hydrophobic enzyme pockets, suggesting potential in oncology therapeutics.

Materials Science

Pyridinamines are precursors for metal-organic frameworks (MOFs). The isopropyl group in 6-(3-Isopropylphenyl)pyridin-3-amine could facilitate porous structure formation, as seen in zinc-based MOFs with surface areas exceeding 1000 m²/g .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume